2,4-Dichloro-5-methoxypyrimidine
Overview
Description
2,4-Dichloro-5-methoxypyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O . It is used in the synthesis of heteroarylpiperazine derivatives for use in the treatment of Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-methoxypyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Two of the carbon atoms are substituted with chlorine atoms, and one of the nitrogen atoms is substituted with a methoxy group .Physical And Chemical Properties Analysis
2,4-Dichloro-5-methoxypyrimidine is a solid with a melting point of 66-70 °C . It has a molecular weight of 179.00 and its IUPAC Standard InChI is InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3 .Scientific Research Applications
Pharmacological Applications
“2,4-Dichloro-5-methoxypyrimidine” is a type of diazine alkaloid, which is a widespread two-nitrogen containing compound in nature . These compounds have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Anticancer Applications
Pyrimidine derivatives, including “2,4-Dichloro-5-methoxypyrimidine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to have anticancer properties . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial and Antifungal Applications
“2,4-Dichloro-5-methoxypyrimidine” has been reported to have antimicrobial and antifungal properties. This makes it a potential candidate for the development of new antimicrobial and antifungal agents.
Antiparasitic Applications
This compound has also been reported to have antiparasitic properties . This suggests that it could be used in the development of new treatments for parasitic infections.
Diuretic Applications
“2,4-Dichloro-5-methoxypyrimidine” has been reported to have diuretic properties . This means it could potentially be used in the treatment of conditions that benefit from increased urine production.
Antitubercular Applications
This compound has been reported to have antitubercular properties . This suggests that it could be used in the development of new treatments for tuberculosis.
Antimalarial and Antiplasmodial Applications
“2,4-Dichloro-5-methoxypyrimidine” has been reported to have antimalarial and antiplasmodial properties. This suggests that it could be used in the development of new treatments for malaria.
Anti-Inflammatory and Analgesic Applications
This compound has been reported to have anti-inflammatory and analgesic properties. This suggests that it could be used in the development of new treatments for conditions involving inflammation and pain.
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dichloro-5-methoxypyrimidine is a chemical compound used in the synthesis of heteroarylpiperazine derivatives . These derivatives are primarily targeted for use in the treatment of Alzheimer’s disease
Mode of Action
It is known that the compound is used in the synthesis of heteroarylpiperazine derivatives , which suggests that it may interact with its targets through the formation of these derivatives.
Biochemical Pathways
Given its use in the synthesis of heteroarylpiperazine derivatives for alzheimer’s treatment , it can be inferred that it may influence pathways related to neurodegenerative diseases.
Pharmacokinetics
Its solubility in water is reported to be low , which could potentially impact its bioavailability.
Result of Action
Its use in the synthesis of heteroarylpiperazine derivatives for alzheimer’s treatment suggests that it may have a role in mitigating the symptoms of this neurodegenerative disease.
Action Environment
Given that it is used in chemical synthesis , factors such as temperature, pH, and solvent choice could potentially impact its reactivity and stability.
properties
IUPAC Name |
2,4-dichloro-5-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHHRSBDBPCCMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345044 | |
Record name | 2,4-Dichloro-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methoxypyrimidine | |
CAS RN |
19646-07-2 | |
Record name | 2,4-Dichloro-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the solubility behavior of 2,4-Dichloro-5-methoxypyrimidine in different solvents?
A1: The solubility of 2,4-Dichloro-5-methoxypyrimidine has been experimentally determined in various solvents at different temperature ranges []. The research found that its solubility increased with increasing temperature in all solvents tested. The Apelblat equation provided a more accurate correlation for the solubility data compared to the λ−h equation []. This information is crucial for developing processes involving 2,4-Dichloro-5-methoxypyrimidine, such as synthesis, purification, and formulation.
Q2: Can 2,4-Dichloro-5-methoxypyrimidine be used to modify the properties of materials?
A2: Yes, research indicates that 2,4-Dichloro-5-methoxypyrimidine (DMP) can be effectively grafted onto cotton fabrics to enhance their antipilling properties []. This modification leads to a significant improvement in the fabric's resistance to pilling, even after multiple washes, making it a potentially valuable treatment for improving the durability and aesthetics of cotton textiles [].
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